

Spectroscopic Characterization of 3-Bromo-5-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methoxyaniline

Cat. No.: B176949

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Bromo-5-methoxyaniline** (CAS No. 16618-68-1). While experimental spectra for this specific compound are not readily available in public databases, this document presents predicted spectroscopic data based on its chemical structure and comparison with analogous compounds. Additionally, it outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of organic molecules in research and drug development.

Compound Information

Property	Value
Chemical Name	3-Bromo-5-methoxyaniline
CAS Number	16618-68-1
Molecular Formula	C ₇ H ₈ BrNO
Molecular Weight	202.05 g/mol
Structure	

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Bromo-5-methoxyaniline**. These predictions are based on established principles of spectroscopy and analysis of data for structurally similar compounds, such as 3-bromoaniline and 3-methoxyaniline.

¹H NMR (Proton NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.0	m	2H	Aromatic CH
~6.5 - 6.7	m	1H	Aromatic CH
~3.8	s	3H	-OCH ₃
~3.7	br s	2H	-NH ₂

¹³C NMR (Carbon NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~160	C-OCH ₃
~148	C-NH ₂
~132	C-Br
~115	Aromatic CH
~110	Aromatic CH
~100	Aromatic CH
~55	-OCH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1620 - 1580	Strong	C=C aromatic ring stretch
1600 - 1550	Strong	N-H bend (amine)
1300 - 1200	Strong	C-O stretch (aryl ether)
1100 - 1000	Strong	C-N stretch (amine)
800 - 600	Strong	C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

- Ionization Mode: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Assignment
201/203	High	[M] ⁺ (Molecular ion, bromine isotope pattern)
186/188	Moderate	[M - CH ₃] ⁺
158/160	Moderate	[M - CH ₃ - CO] ⁺
122	Moderate	[M - Br] ⁺
93	High	[M - Br - C ₂ H ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-5-methoxyaniline** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra.[\[1\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the NMR spectrometer.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum. Typical parameters include a 400 MHz or higher field strength, a sufficient number of scans to obtain a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds.

- Acquire the ^{13}C NMR spectrum. This typically requires a higher number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No specific sample preparation is required for a solid sample with ATR-IR. Ensure the ATR crystal is clean.
- Instrumentation: Place a small amount of solid **3-Bromo-5-methoxyaniline** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

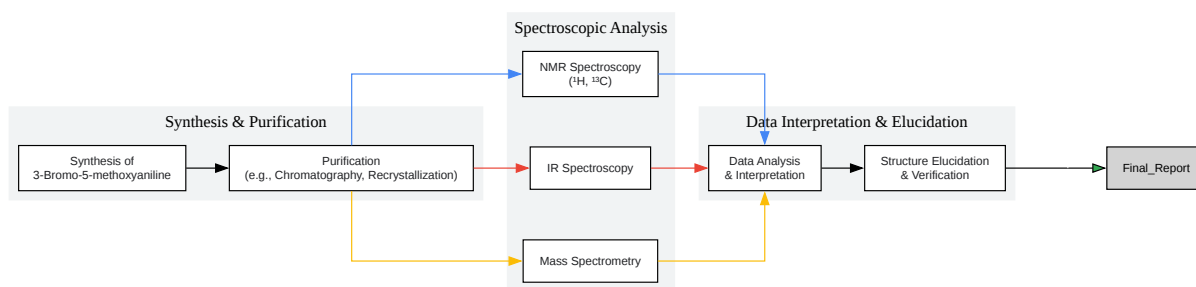
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample is vaporized by heating in a high vacuum.

- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).
- **Fragmentation:** The high energy of the molecular ion often causes it to fragment into smaller, charged species.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .
- **Data Analysis:** Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) will result in characteristic M and $M+2$ peaks of nearly equal intensity.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity.



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Analytical Workflow for Compound Characterization

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References

- 1. m.youtube.com [m.youtube.com]
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